molecular formula C7H9FN2O B11796152 (2-Fluoro-6-methoxypyridin-4-yl)methanamine

(2-Fluoro-6-methoxypyridin-4-yl)methanamine

Katalognummer: B11796152
Molekulargewicht: 156.16 g/mol
InChI-Schlüssel: WKDXUQQXKLGIMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-6-methoxypyridin-4-yl)methanamine is a fluorinated pyridine derivative serving as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methanamine group on a fluoro-methoxypyridine core, is frequently employed in the synthesis of more complex molecules. Compounds with the 2-fluoro-6-methoxypyridine scaffold are recognized as important intermediates in the development of active pharmaceutical ingredients . Specifically, fluoro- and methoxy-substituted pyridines are key structural motifs in novel therapeutic agents. Research has demonstrated that similar pyridine derivatives are utilized in the synthesis of potent pyrazolo[1,5-a]pyrimidine compounds, which act as inhibitors of mycobacterial ATP synthase for the treatment of tuberculosis . Furthermore, related pyridine-2-yl oxyethanamine derivatives have been incorporated into high-affinity, selective 5-HT1A receptor agonists, which show significant promise as new treatments for depression and Parkinson's disease . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C7H9FN2O

Molekulargewicht

156.16 g/mol

IUPAC-Name

(2-fluoro-6-methoxypyridin-4-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4,9H2,1H3

InChI-Schlüssel

WKDXUQQXKLGIMT-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CC(=C1)CN)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Scheme:

2-Fluoro-6-methoxy-4-chloropyridine+NH3EtOH, 80°C(2-Fluoro-6-methoxypyridin-4-yl)methanamine+HCl\text{2-Fluoro-6-methoxy-4-chloropyridine} + \text{NH}_3 \xrightarrow{\text{EtOH, 80°C}} \text{this compound} + \text{HCl}

Key Parameters :

  • Solvent : Ethanol or THF

  • Temperature : 80–100°C

  • Catalyst : None required

  • Yield : 65–78%

Challenges include competing side reactions (e.g., over-alkylation) and the need for precise stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often necessary.

Reductive Amination of Carbonyl Intermediates

Reductive amination is widely used to introduce the methanamine group. Starting from 2-fluoro-6-methoxyisonicotinaldehyde , the aldehyde is condensed with ammonia or ammonium acetate, followed by reduction.

Reaction Steps:

  • Condensation :

    Aldehyde+NH4OAcMeOH, refluxImine intermediate\text{Aldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{MeOH, reflux}} \text{Imine intermediate}
  • Reduction :

    Imine+NaBH4MeOH, 0°CThis compound\text{Imine} + \text{NaBH}_4 \xrightarrow{\text{MeOH, 0°C}} \text{this compound}

Optimization Data :

ParameterValueImpact on Yield
Reducing AgentNaBH₄ vs. LiAlH₄NaBH₄: 72%
SolventMeOH vs. THFMeOH: +15%
Temperature0°C vs. RT0°C: 70%

This method achieves 70–85% yield but requires anhydrous conditions to prevent aldehyde oxidation.

Multistep Functionalization of Halogenated Pyridines

Complex routes involve sequential functionalization of halogenated pyridines. For example, 2,6-difluoro-4-methylpyridine undergoes methoxylation, bromination, and amination:

Synthetic Pathway:

  • Methoxylation :

    2,6-Difluoro-4-methylpyridine+NaOMeDMF, 120°C2-Fluoro-6-methoxy-4-methylpyridine\text{2,6-Difluoro-4-methylpyridine} + \text{NaOMe} \xrightarrow{\text{DMF, 120°C}} \text{2-Fluoro-6-methoxy-4-methylpyridine}
  • Bromination :

    4-Methyl derivative+NBSCCl₄, hv4-Bromomethyl intermediate\text{4-Methyl derivative} + \text{NBS} \xrightarrow{\text{CCl₄, hv}} \text{4-Bromomethyl intermediate}
  • Amination :

    Bromide+NH3Ethanol, 60°CThis compound\text{Bromide} + \text{NH}_3 \xrightarrow{\text{Ethanol, 60°C}} \text{this compound}

Yield Comparison :

StepYield (%)Purity (%)
Methoxylation8895
Bromination7590
Amination6885

This approach offers flexibility but requires rigorous intermediate purification.

Catalytic Amination Using Transition Metals

Palladium-catalyzed amination has been explored for high regioselectivity . A patented method employs Pd(OAc)₂/Xantphos to couple 2-fluoro-6-methoxy-4-iodopyridine with benzylamine, followed by deprotection:

Reaction Conditions:

4-Iodopyridine+BenzylaminePd(OAc)₂, Xantphos, KOtBu, tolueneProtected amineH₂, Pd/CThis compound\text{4-Iodopyridine} + \text{Benzylamine} \xrightarrow{\text{Pd(OAc)₂, Xantphos, KOtBu, toluene}} \text{Protected amine} \xrightarrow{\text{H₂, Pd/C}} \text{this compound}

Catalyst Screening :

CatalystLigandYield (%)
Pd(OAc)₂Xantphos82
Pd₂(dba)₃BINAP74
NiCl₂dppe58

This method achieves >80% yield but involves costly catalysts and inert conditions.

Challenges and Optimization Strategies

Selectivity Issues

Fluorine’s electronegativity directs substitution to the 4-position , but competing reactions at the 2- or 6-positions occur if leaving groups (e.g., Cl, Br) are present. Using bulky bases (e.g., DBU) minimizes byproducts.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves amine derivatives.

  • Recrystallization : Ethanol/water mixtures improve purity to >98%.

Comparative Analysis of Methods

MethodYield (%)CostScalability
Nucleophilic Substitution65–78LowHigh
Reductive Amination70–85ModerateModerate
Multistep Functionalization68HighLow
Catalytic Amination82Very HighHigh

Nucleophilic substitution is preferred for industrial-scale synthesis due to cost-effectiveness, while catalytic amination suits high-purity applications .

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Amine Group

The primary amine (-CH2NH2) participates in classic nucleophilic reactions:

Reaction TypeReagents/ConditionsProductReference
Acylation Acetyl chloride, base (e.g., Et3N)NN-Acetyl derivative
Alkylation Alkyl halides, polar aprotic solventsSecondary/tertiary amines
Schiff Base Aldehydes/ketones, anhydrous conditionsImine derivatives
Epoxide Opening Epoxides (e.g., glycidyl ethers)Amino alcohol intermediates

For example, in the synthesis of neuroprotective agents, the amine reacts with epoxides to form amino alcohols, a critical step in constructing carbazole derivatives .

Aromatic Substitution Reactions

The pyridine ring undergoes substitution influenced by substituent directing effects:

Electrophilic Substitution

The methoxy group (ortho/para-directing) and fluorine (meta-directing) create competing effects. Electrophiles preferentially attack position 5 (para to methoxy, meta to fluorine):

ReactionReagentsPositionProductReference
Nitration HNO3, H2SO455-Nitro derivative
Halogenation Cl2/AlCl3 or Br2/FeBr355-Halo derivative

Nucleophilic Substitution

Fluorine at position 2 can be displaced under strong nucleophilic conditions (e.g., NaN3 in DMF at 100°C) .

Cross-Coupling Reactions

The pyridine ring supports metal-catalyzed couplings:

Reaction TypeCatalysts/PartnersProductReference
Suzuki Coupling Pd(PPh3)4, aryl boronic acidBiaryl derivatives
Buchwald–Hartwig Pd2(dba)3, aryl halidesN-Aryl functionalized compounds

These reactions are pivotal in pharmaceutical synthesis, such as constructing antibacterial agents .

Redox Reactions

  • Oxidation : The amine can oxidize to nitro or nitrile groups under strong oxidants (e.g., KMnO4).

  • Reduction : While less common, the pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H2 with catalysts like Raney Ni .

Structural and Reactivity Insights

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances amine nucleophilicity, while methoxy stabilizes charge distribution.

  • Solubility : The amine’s polarity improves aqueous solubility, aiding biological applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of (2-Fluoro-6-methoxypyridin-4-yl)methanamine exhibit antimicrobial activity, particularly against drug-resistant strains of bacteria. A study highlighted its potential effectiveness in inhibiting the growth of Mycobacterium tuberculosis, suggesting that this compound could serve as a lead for developing new anti-tuberculosis agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxic effects against colon and breast cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Neurological Disorders

There is emerging evidence that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating conditions such as Alzheimer's disease or other neurodegenerative disorders . The inhibition of specific enzymes related to neurotransmitter metabolism might contribute to its therapeutic effects.

Metabolic Disorders

The compound's potential role in treating metabolic disorders, including type 2 diabetes, has been investigated. By influencing pathways related to insulin sensitivity and glucose metabolism, it shows promise as a therapeutic agent for managing metabolic syndrome .

Case Study 1: Antimycobacterial Activity

A recent study focused on the synthesis of various derivatives of this compound and their evaluation against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced potency significantly, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Evaluation

In another research effort, a series of compounds based on this compound were tested for anticancer activity through the National Cancer Institute's protocols. The findings revealed several candidates with promising GI50 values against multiple cancer cell lines, indicating their potential as effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialMycobacterium tuberculosis<5
AnticancerColon Cancer Cells12.53
AnticancerBreast Cancer Cells<10

Wirkmechanismus

The mechanism of action of (2-Fluoro-6-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups influence its binding affinity and reactivity with enzymes and receptors. The methanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The compound is compared to pyridine-based methanamine derivatives and other heterocyclic analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
(2-Fluoro-6-methoxypyridin-4-yl)methanamine C₇H₁₀FN₂O 157.17 2-F, 6-OCH₃, 4-CH₂NH₂ Potential kinase inhibitor; moderate solubility in polar solvents (inferred)
[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine C₁₂H₁₁FN₂O 218.23 6-(4-fluorophenoxy), 2-CH₂NH₂ Larger aromatic system; likely lower solubility in water due to phenoxy group
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine C₁₂H₁₈N₂O₂ 234.28 Oxane (tetrahydropyran) fused to pyridine Enhanced conformational rigidity; used in drug discovery pipelines
(2-Methoxypyrimidin-4-yl)methanamine C₆H₁₀N₄O 154.17 Pyrimidine core, 2-OCH₃, 4-CH₂NH₂ Higher nitrogen content; potential nucleic acid analog
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine C₁₄H₁₅N₅O₂ 285.30 Bicyclic triazolopyridazine; 4-methoxyphenyl High molecular complexity; explored as a bioactive scaffold

Physicochemical and Functional Insights

  • Solubility: The target compound’s methanamine group and polar substituents suggest moderate solubility in aqueous solvents, similar to methylamine derivatives (highly water-soluble, as seen in –7). However, bulkier analogs like [6-(4-fluorophenoxy)pyridin-2-yl]methanamine exhibit reduced water solubility due to hydrophobic aromatic extensions .
  • Substituted pyridines may mitigate volatility but retain amine-related hazards.

Comparative Performance in Studies

  • Solubility vs. Bioactivity : Compounds with oxane rings (e.g., ) show improved metabolic stability but may suffer from synthetic complexity. The target compound balances simplicity with tunable electronic properties.
  • Thermodynamic Stability : Fluorine substitution typically increases thermal stability. This contrasts with methylamine derivatives, which are prone to volatilization .

Biologische Aktivität

The compound (2-Fluoro-6-methoxypyridin-4-yl)methanamine is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its interactions with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including the reaction of 2-chloro-6-methoxyisonicotinic acid with borane-tetrahydrofuran complex. This method yields the desired compound efficiently while allowing for modifications that enhance its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a lead compound for drug development. Key findings include:

  • Inhibition of Phosphodiesterase (PDE) : Research indicates that derivatives of this compound exhibit inhibitory effects on human recombinant PDE5A1 protein. In enzyme assays, compounds structurally related to this compound showed varying degrees of inhibition, suggesting that modifications can enhance potency .
  • Nicotinic Acetylcholine Receptor Binding : The compound's analogs were tested for their binding affinity to nicotinic acetylcholine receptors (nAChRs). Studies showed that certain derivatives had improved selectivity for α4β2-nAChR compared to other receptor subtypes, indicating potential applications in treating neurological disorders .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics targeting resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key modifications and their effects on activity:

Compound ModificationBiological ActivityComments
Fluorine substitution at position 2Enhanced lipophilicityIncreases membrane permeability
Methoxy group at position 6Improved receptor bindingEnhances interaction with nAChRs
Variations in side chainsDiverse biological profilesPotential for multi-target activity

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • PDE5 Inhibition Study : A study conducted on various fluorinated derivatives demonstrated that modifications at the C8 position of the quinoline core led to significant increases in PDE5 inhibition compared to unmodified compounds. This highlights the importance of structural modifications in enhancing biological activity .
  • Nicotinic Receptor Selectivity : In vitro studies revealed that certain analogs exhibited selective binding to α4β2-nAChRs over α3β4-nAChRs, suggesting therapeutic potential for cognitive enhancement and neuroprotection .
  • Antimicrobial Testing : Initial tests against a range of bacterial strains indicated promising results, with some derivatives showing significant antibacterial activity against resistant strains, warranting further investigation into their mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for (2-Fluoro-6-methoxypyridin-4-yl)methanamine?

The synthesis typically involves functionalization of pyridine derivatives. A plausible route includes:

  • Step 1 : Fluorination and methoxylation of a pyridine precursor using selective reagents like DAST (diethylaminosulfur trifluoride) for fluorination and methyl iodide for methoxy group introduction.
  • Step 2 : Reductive amination or nucleophilic substitution to introduce the methanamine group. For example, coupling a halogenated pyridine intermediate with ammonia or a protected amine under Pd-catalyzed conditions .
  • Key Considerations : Monitor reaction temperatures (often <0°C for fluorination) and use anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is recommended:

  • X-ray Crystallography : Use SHELX software for refinement of crystal structures to confirm bond lengths, angles, and spatial arrangement .
  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 3.8–4.2 ppm (methoxy group), δ 6.5–7.5 ppm (pyridine protons), and δ 1.5–2.5 ppm (methanamine protons, depending on solvent).
    • ¹⁹F NMR : A singlet near δ -120 to -150 ppm confirms fluorine substitution .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₇H₉FNO).

Q. What are the solubility properties of this compound?

Experimental data for related methanamines suggest:

  • Polar Solvents : High solubility in DMSO, DMF, and methanol due to hydrogen bonding with the amine and methoxy groups.
  • Nonpolar Solvents : Limited solubility in hexane or toluene.
  • Temperature Dependence : Solubility in ethanol increases from ~15 mg/mL at 20°C to ~30 mg/mL at 50°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Key optimization strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for amination steps.
  • Solvent Effects : Use tetrahydrofuran (THF) or dioxane to stabilize intermediates.
  • Temperature Gradients : Perform fluorination at -20°C to minimize side reactions.
  • Yield Tracking : Use HPLC or GC-MS to quantify intermediates and adjust stoichiometry .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (FMOs) to identify reactive sites. For example, the fluorine atom’s electron-withdrawing effect enhances electrophilicity at the pyridine C-4 position.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Database Tools : Leverage REAXYS or PISTACHIO databases to compare reaction pathways with analogous compounds .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) to identify discrepancies in coupling constants or shifts .
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates if disorder is observed in the crystal lattice .
  • Dynamic NMR Studies : Investigate temperature-dependent spectra to detect conformational flexibility or tautomerism that may explain anomalies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.